2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have a broad range of biological activities and can affect various strains of microorganisms .
Mode of Action
Benzimidazole derivatives are known to act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Biochemical Pathways
Benzimidazole compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 2-methylphenol with 1,4-dibromobutane to form 4-(2-methylphenoxy)butyl bromide. This intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[4-(4-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenoxy ring can affect the compound’s interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
2-[4-(2-methylphenoxy)butylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-8-2-5-11-17(14)21-12-6-7-13-22-18-19-15-9-3-4-10-16(15)20-18/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTGUQIOVGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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